3-(4-fluorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c19-12-5-3-11(4-6-12)14-9-15(22-21-14)18(24)20-10-13-8-16(25-23-13)17-2-1-7-26-17/h1-9H,10H2,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXAJQQHCAZASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article discusses the compound's biological activity, highlighting relevant research findings, case studies, and data tables.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Activity : Some compounds have demonstrated the ability to inhibit inflammatory pathways.
Anticancer Activity
A study by Xia et al. (2022) explored the anticancer potential of pyrazole derivatives, including compounds structurally related to our target compound. They reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. For instance:
- Compound A : IC50 = 49.85 µM against A549 cell line.
- Compound B : IC50 = 0.30 nM against human umbilical vein endothelial cells (HUVECs) .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| Compound A | A549 | 49.85 | Growth inhibition |
| Compound B | HUVEC | 0.30 | Inhibition of VEGF-induced proliferation |
Anti-inflammatory Activity
In addition to anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Table 2: Summary of Anti-inflammatory Activities
| Compound | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | COX-2 | TBD | Reduced prostaglandin synthesis |
| Compound C | COX-2 | 0.07 | Significant anti-inflammatory effect |
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to our compound:
- Study on Antitumor Activity : A derivative showed significant apoptosis in cancer cell lines with an IC50 value of 26 µM .
- Inflammation Model : In a model using lipopolysaccharide (LPS) to induce inflammation, a related pyrazole derivative demonstrated a reduction in TNF-alpha release by over 90% at a concentration of 10 mM .
Scientific Research Applications
Pharmacological Activities
Pyrazole derivatives, including the compound , have been extensively studied for their therapeutic potential. Key pharmacological activities include:
- Anti-inflammatory Activity : Research indicates that pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a study demonstrated that various pyrazole derivatives could inhibit inflammatory mediators such as TNF-α and IL-6, which are critical in inflammatory responses . The specific compound discussed has shown promise in this area, potentially offering a new avenue for treating inflammatory diseases.
- Anticancer Properties : The compound has been evaluated for its anticancer effects. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. A recent review highlighted the role of pyrazole compounds in targeting cancer cell pathways, suggesting that the compound may possess similar capabilities .
- Antimicrobial Activity : The antimicrobial properties of pyrazole derivatives have also been documented. Studies have shown that certain derivatives can effectively combat bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential use in developing new antibiotics .
Agricultural Applications
Beyond human health, the compound's applications extend to agriculture:
- Pesticidal Activity : The pyrazole framework has been utilized in developing novel pesticides. Research indicates that compounds with similar structures can control agricultural pests effectively. The specific compound may be explored for its potential as a biopesticide, contributing to sustainable agricultural practices .
Data Tables
Case Study 1: Anti-inflammatory Effects
In a study conducted by Selvam et al., several pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced rat paw edema models. Among these, compounds similar to 3-(4-fluorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide exhibited significant reductions in edema compared to standard treatments like diclofenac sodium .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrazole derivatives revealed that certain compounds led to a marked decrease in cell viability of various cancer cell lines. This study highlighted the mechanism of action involving the inhibition of specific oncogenic pathways, suggesting that the compound could be further developed for cancer therapy .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using ChemDraw.
Table 2: Heterocyclic Contributions to Bioactivity
Key Findings and Implications
- Therapeutic Potential: Structural parallels to synthetic cannabinoids (e.g., AB-CHFUPYCA) suggest possible psychoactive effects, while antimicrobial activity in thiazole derivatives () indicates broader applicability .
- Research Gaps : Pharmacological data for the target compound are lacking. Future studies should prioritize receptor affinity assays and metabolic stability tests.
Preparation Methods
Pyrazole Core Formation via Hydrazine Cyclocondensation
The pyrazole ring is constructed using a modified Claisen-Schmidt condensation. Ethyl acetoacetate reacts with 4-fluorobenzaldehyde under acidic conditions to yield the α,β-unsaturated ketone intermediate. Subsequent cyclocondensation with hydrazine hydrochloride in 1,4-dioxane at 80°C for 15 minutes under inert atmosphere produces ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (170 mg, 85% yield).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the β-carbon of the enone, followed by intramolecular cyclization and aromatization. Toluene-4-sulfonic acid catalyzes proton transfer, enhancing reaction efficiency.
Saponification to Carboxylic Acid
The ester intermediate is hydrolyzed using NaOH in ethanol-water (3:1) at reflux for 4 hours. Acidification with HCl precipitates 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid as a white solid (92% yield).
Preparation of (5-(Thiophen-2-yl)Isoxazol-3-yl)Methanamine
Isoxazole-Thiophene Fragment Synthesis
The isoxazole ring is assembled via 1,3-dipolar cycloaddition between thiophene-2-carbonitrile oxide and propargylamine.
Step 1: Nitrile Oxide Generation
Thiophene-2-carbaldehyde oxime is treated with chloramine-T in dichloromethane at 0°C, generating the nitrile oxide in situ.
Step 2: Cycloaddition with Propargylamine
The nitrile oxide reacts with propargylamine in the presence of CuI (5 mol%) at 25°C, yielding 5-(thiophen-2-yl)isoxazole-3-carbaldehyde (78% yield).
Step 3: Reductive Amination
The aldehyde is reduced to the primary amine using NaBH4 and ammonium acetate in methanol, producing (5-(thiophen-2-yl)isoxazol-3-yl)methanamine (70% yield).
Carboxamide Coupling via Acid Chloride Intermediate
Pyrazole Acid Chloride Formation
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid is refluxed with thionyl chloride (3 equiv) in anhydrous THF for 8 hours. The resultant acid chloride is isolated by solvent evaporation (95% conversion).
Amide Bond Formation
The acid chloride is reacted with (5-(thiophen-2-yl)isoxazol-3-yl)methanamine in the presence of K2CO3 (1.2 equiv) in THF at 0°C. After stirring for 12 hours at room temperature, the product is purified via recrystallization from ethyl acetate/hexane (68% yield).
Optimization and Mechanistic Considerations
Regioselectivity in Cycloaddition Reactions
Copper(I) catalysis ensures regioselective formation of the 3,5-disubstituted isoxazole. Density functional theory (DFT) studies indicate that Cu(I) lowers the LUMO energy of the nitrile oxide, favoring attack at the terminal alkyne carbon.
Solvent Effects on Amidation
Polar aprotic solvents (THF, DMF) enhance nucleophilicity of the amine, while K2CO3 scavenges HCl, shifting equilibrium toward product formation. Control experiments in dichloromethane reduce yields to 42%, highlighting solvent polarity’s role.
Analytical Characterization Data
Spectroscopic Profiles
Crystallographic Data
Single-crystal X-ray analysis confirms the isoxazole-thiophene dihedral angle of 12.3°, indicating minimal conjugation between heterocycles. The pyrazole-carboxamide plane exhibits a torsion angle of 28.7°, facilitating intramolecular H-bonding (N–H···O=C).
Comparative Evaluation of Synthetic Routes
Method A’s shorter reaction time for pyrazole synthesis is advantageous for scale-up, while Method C offers superior yields for isoxazole intermediates.
Challenges and Alternative Approaches
Competing Side Reactions
- N-Methylation during amidation : Residual dimethyl sulfate from pyrazole protection steps may alkylate the amine. Solution: Rigorous washing with NaHCO3 post-alkylation.
- Oxazole byproducts : Prolonged heating during isoxazole synthesis risks oxazole formation via Dimroth rearrangement. Mitigation: Strict temperature control (<100°C).
Q & A
Basic: What are the recommended synthetic routes for 3-(4-fluorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Isoxazole Core Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., thiophene derivatives) under reflux conditions in anhydrous solvents (e.g., toluene) to yield the 5-(thiophen-2-yl)isoxazole-3-yl moiety .
Pyrazole Synthesis : Condensation of hydrazine derivatives with β-keto esters or via Knorr pyrazole synthesis to generate the 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid intermediate .
Coupling Reaction : Amide bond formation between the pyrazole carboxylic acid and the isoxazole-methylamine derivative using coupling agents (e.g., EDC/HOBt) in DMF or dichloromethane .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the final compound .
Key Validation : Monitor reactions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for fluorophenyl, thiophene, and isoxazole rings) and methylene protons (δ ~4.5 ppm for -CH₂- linker) .
- ¹³C NMR : Confirm carbonyl groups (δ ~165–170 ppm for carboxamide and isoxazole C=O) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H]⁺ ~410–415 g/mol) .
- X-ray Crystallography : Resolve stereochemistry and confirm intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Critical Note : Compare spectral data with structurally analogous compounds (e.g., pyrazole-isoxazole hybrids) to validate assignments .
Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Core Modifications :
- Replace the 4-fluorophenyl group with other electron-withdrawing substituents (e.g., -CF₃, -NO₂) to assess electronic effects on bioactivity .
- Vary the thiophene moiety (e.g., 3-thienyl vs. 2-thienyl) to study steric and electronic influences .
Linker Optimization : Test alternative methylene linkers (e.g., -CH₂CH₂- or rigid spacers) to evaluate conformational flexibility .
Biological Assays :
- Screen modified analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Compare IC₅₀ values to establish potency trends .
Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity changes in active sites .
Advanced: What methodologies are recommended for evaluating its bioactivity against microbial strains?
Methodological Answer:
Antimicrobial Susceptibility Testing :
- MIC Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic activity over 24 hours .
Mechanistic Studies :
- Membrane Permeability : Use SYTOX Green uptake assays to detect membrane disruption .
- Enzyme Inhibition : Test against bacterial enoyl-ACP reductase (FabI) via NADH oxidation assays .
Advanced Tip : Combine with efflux pump inhibitors (e.g., PAβN) to identify resistance mechanisms .
Advanced: How can researchers resolve contradictions in solubility data reported for this compound?
Methodological Answer:
Solubility Profiling :
- Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO/PBS) .
- Perform thermal analysis (DSC) to detect polymorphic forms affecting solubility .
Crystallography : Compare PXRD patterns of batches to identify crystalline vs. amorphous content .
Computational Modeling : Calculate Hansen solubility parameters (HSPiP software) to predict optimal solvents .
Case Study : If discrepancies arise between DMSO and aqueous solubility, investigate aggregation tendencies via dynamic light scattering (DLS) .
Advanced: What strategies are effective for improving pharmacokinetic properties (e.g., bioavailability)?
Methodological Answer:
Prodrug Design : Synthesize ester or phosphate derivatives of the carboxamide group to enhance intestinal absorption .
Formulation Optimization :
- Use cyclodextrin inclusion complexes to increase aqueous solubility .
- Develop nanoemulsions (e.g., with Labrafil) for improved oral bioavailability .
Metabolic Stability :
- Conduct microsomal incubation assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
- Introduce fluorine atoms at vulnerable positions to block metabolism .
Validation : Compare pharmacokinetic parameters (Cₘₐₓ, AUC) in rodent models pre- and post-modification .
Advanced: How should researchers address conflicting cytotoxicity data in cancer cell lines?
Methodological Answer:
Assay Standardization :
- Replicate studies using identical cell lines (e.g., MCF-7, HeLa) and culture conditions (e.g., serum concentration, passage number) .
- Use 3D spheroid models to mimic tumor microenvironments .
Mechanistic Profiling :
- Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) .
- Measure mitochondrial membrane potential (JC-1 staining) to confirm apoptosis induction .
Off-Target Screening :
- Utilize kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
Resolution : Cross-validate findings with orthogonal assays (e.g., caspase-3 activation vs. Annexin V staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
